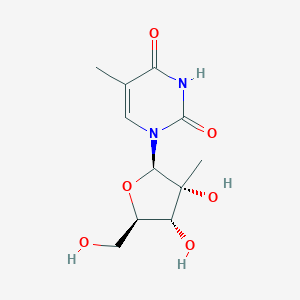
S-(+)-O-Desmethylraclopride hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(+)-O-Desmethylraclopride hydrobromide: is a chemical compound with the molecular formula C14H18Cl2N2O3·HBr. It is a derivative of raclopride, a well-known dopamine D2 receptor antagonist. This compound is often used in scientific research, particularly in the field of neuropharmacology, due to its ability to bind to dopamine receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethylraclopride hydrobromide involves several steps, starting from the precursor raclopride. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the raclopride molecule.
Methylation: Conversion of hydroxyl groups to methoxy groups.
Demethylation: Removal of the methoxy groups to form the desmethyl derivative.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the desmethyl derivative with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and acetonitrile, and the reactions are often carried out under controlled temperatures and pressures to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(+)-O-Desmethylraclopride hydrobromide can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: Halogenation and other substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
S-(+)-O-Desmethylraclopride hydrobromide is widely used in scientific research due to its ability to bind to dopamine receptors. Some of its key applications include:
Neuropharmacology: Used to study the dopamine system in the brain, particularly in relation to diseases like Parkinson’s and schizophrenia.
Radiolabeling: Precursor to radiolabeled S-(+)-raclopride, which is used in positron emission tomography (PET) imaging to study dopamine receptor distribution and density.
Drug Development: Serves as a reference compound in the development of new dopamine receptor antagonists.
Biological Studies: Used in various in vitro and in vivo studies to understand the role of dopamine receptors in different biological processes.
Mecanismo De Acción
S-(+)-O-Desmethylraclopride hydrobromide exerts its effects by binding to dopamine D2 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in regulating mood, behavior, and motor function. The compound’s ability to block dopamine receptors makes it useful in studying conditions characterized by dopamine dysregulation, such as schizophrenia and Parkinson’s disease.
Comparación Con Compuestos Similares
Raclopride: The parent compound, also a dopamine D2 receptor antagonist.
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia.
Clozapine: An atypical antipsychotic that also targets dopamine receptors but with a different binding profile.
Uniqueness: S-(+)-O-Desmethylraclopride hydrobromide is unique due to its specific binding affinity for dopamine D2 receptors and its use as a precursor for radiolabeled compounds in imaging studies. Its structural modifications compared to raclopride enhance its utility in various research applications.
Propiedades
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAHQQBHAKCTN-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585125 |
Source


|
| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113310-88-6 |
Source


|
| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)








